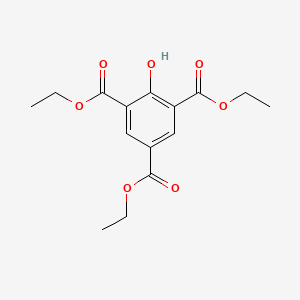
Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate is an organic compound with the molecular formula C15H18O6 It is a derivative of benzene, featuring three ester groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate typically involves the esterification of 2-hydroxybenzene-1,3,5-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-keto-1,3,5-tricarboxylate derivatives.
Reduction: Formation of triethyl 2-hydroxybenzene-1,3,5-tricarbinol.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Triethyl 1,3,5-benzenetricarboxylate: Similar structure but lacks the hydroxyl group.
Trimethyl 1,3,5-benzenetricarboxylate: Similar ester groups but with methyl instead of ethyl groups.
Trimesic acid: The parent acid form without esterification.
Properties
Molecular Formula |
C15H18O7 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
triethyl 2-hydroxybenzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C15H18O7/c1-4-20-13(17)9-7-10(14(18)21-5-2)12(16)11(8-9)15(19)22-6-3/h7-8,16H,4-6H2,1-3H3 |
InChI Key |
TXVATZYFSBOXFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C(=O)OCC)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


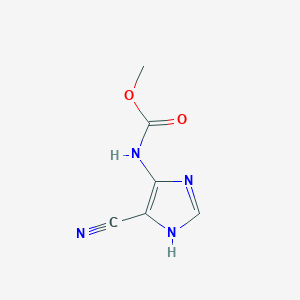
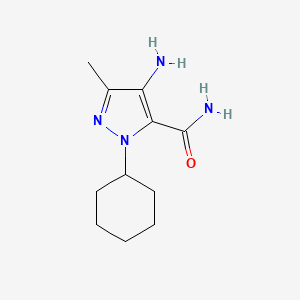
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)
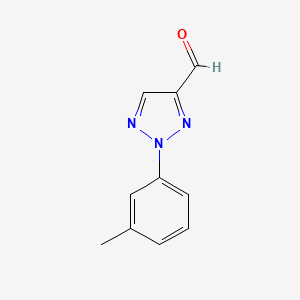
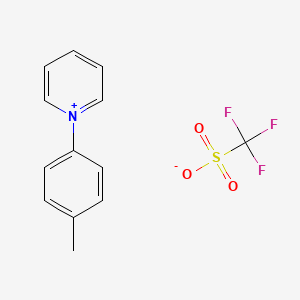
![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
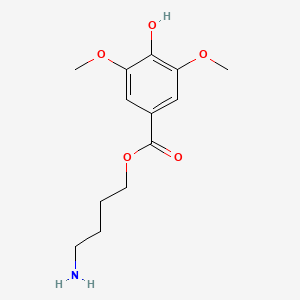
![4,5-dihydro-3H-benzo[c]azepine](/img/structure/B12947417.png)
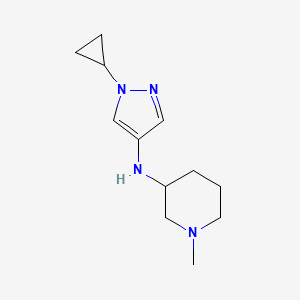
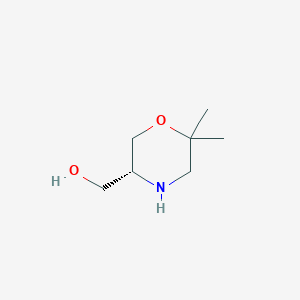
![tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12947431.png)
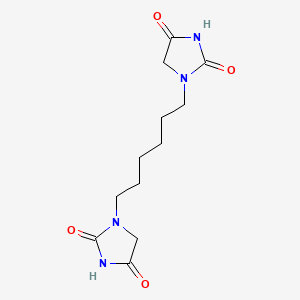
![2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B12947439.png)
![7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12947455.png)
